![molecular formula C20H23N3O2S2 B2633650 N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798483-34-7](/img/structure/B2633650.png)
N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Synthesis
The compound N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is part of a broader class of chemicals characterized by thieno[3,2-d]pyrimidine derivatives, which have been extensively studied for their diverse biological activities. One foundational aspect of research involves the synthesis and structural characterization of these compounds. For instance, studies have demonstrated methods for forming various thieno[3,2-d]pyrimidine derivatives, highlighting their potential as scaffolds in drug design due to their versatile chemical properties and biological activities (Banfield, Fallon, & Gatehouse, 1987).
Antitumor Activity
A significant area of application for thieno[3,2-d]pyrimidine derivatives includes their antitumor potential. Research has indicated that certain 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives exhibit potent anticancer activity against various human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017). These findings underscore the potential of these compounds in developing new cancer therapies.
Antimicrobial Activity
Another crucial area of research is the exploration of antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial effectiveness against a range of microbial species. Some derivatives have shown promising results as antimicrobial agents, indicating their usefulness in addressing drug-resistant infections (Bondock, Rabie, Etman, & Fadda, 2008).
Dual Inhibition of Enzymatic Targets
Research into the dual inhibition of critical enzymatic targets by thieno[3,2-d]pyrimidine derivatives has revealed their potential in the treatment of diseases like cancer. Compounds have been designed to inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes vital for DNA synthesis and repair, displaying potent inhibitory activity and suggesting a promising approach for antitumor therapies (Gangjee et al., 2009).
GPR119 Agonists for Diabetes Treatment
Additionally, fused-pyrimidine derivatives, including thieno[3,2-d]pyrimidines, have been identified as potent GPR119 agonists. GPR119 is a receptor involved in glucose homeostasis, making these compounds potential therapeutic agents for type 2 diabetes mellitus. Through structural optimization, highly potent GPR119 agonists have been developed, demonstrating significant in vivo efficacy in improving glucose tolerance (Negoro et al., 2012).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-12(2)10-23-19(25)18-16(5-6-26-18)22-20(23)27-11-17(24)21-15-8-13(3)7-14(4)9-15/h5-9,12H,10-11H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYUHEAAOCLBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.